1-Benzyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-2-one
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Overview
Description
1-Benzyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. The thiazolo[4,5-c]pyridine moiety in this compound is of particular interest due to its potential pharmacological activities.
Preparation Methods
The synthesis of 1-Benzyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-2-one typically involves a multi-step process. One common method starts with the preparation of the thiazolo[4,5-c]pyridine core. This can be achieved by the reaction of 2-chloro-3,5-dinitropyridine with 3-methyl-1,2,4-triazole-5-thiol in the presence of sodium carbonate . The resulting intermediate is then further reacted with benzyl chloride and piperazine to form the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to increase yield and efficiency .
Chemical Reactions Analysis
1-Benzyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzyl position, using reagents like sodium hydride and alkyl halides.
Scientific Research Applications
1-Benzyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential as an antimicrobial and antifungal agent.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-2-one involves its interaction with various molecular targets. For instance, as a histamine H3 receptor antagonist, it binds to the H3 receptor, inhibiting its activity and thereby modulating the release of neurotransmitters in the brain. This can lead to potential therapeutic effects in conditions such as sleep disorders and cognitive dysfunction .
Comparison with Similar Compounds
1-Benzyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-2-one can be compared with other similar compounds such as:
Thiazolo[4,5-b]pyridines: These compounds share a similar core structure but differ in the position of the thiazole ring fusion.
Pyrano[2,3-d]thiazoles: These compounds have a pyran ring fused to the thiazole ring, offering different pharmacological properties.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds have a triazole ring fused to a thiadiazine ring and exhibit diverse biological activities.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct pharmacological properties and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
1-benzyl-4-([1,3]thiazolo[4,5-c]pyridin-2-yl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c22-16-12-21(17-19-14-10-18-7-6-15(14)23-17)9-8-20(16)11-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIYOHSHCWIVJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C2=NC3=C(S2)C=CN=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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